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Compound of Interest

Compound Name: 2-chloro-2H-indazole

Cat. No.: B372650 Get Quote

Part 1: Structural Isomerism & Diagnostic Logic[1]
The core challenge in indazole chemistry is distinguishing between the benzenoid 1H-tautomer

and the quinonoid 2H-tautomer.[1] While 1H is thermodynamically favored in the unsubstituted

core, substitution at N2 locks the system into the 2H-quinonoid form, drastically altering the

NMR signature.
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Unknown Chloroindazole Sample
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(Cl attached to C3)

Broad band 3100-3400 cm-1 (N-H)

Click to download full resolution via product page

Figure 1: Decision logic for assigning indazole regiochemistry.

Part 2: Spectroscopic Data of 3-Chloro-1H-indazole
CAS: 29110-74-5 | Formula: C

H

ClN

| MW: 152.58 Da[1]
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This is the most common stable chloroindazole.[1] The chlorine is at the C3 position.[1]

Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-

or CDCl

[1][2]
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Nucleus
Shift (

ppm)
Multiplicity Assignment

Mechanistic
Insight

H 13.0 - 13.5 Broad Singlet NH (1)

Highly

exchangeable;

shift varies with

concentration/sol

vent.

H 7.65
Doublet (

Hz)
H4

Deshielded by

proximity to C3-

Cl (peri-effect).[1]

H 7.55
Doublet (

Hz)
H7

Typical aromatic

doublet.

H 7.40
Triplet (

Hz)
H6 -

H 7.20
Triplet (

Hz)
H5 -

C 141.0 Quaternary C7a
Bridgehead

carbon.[1]

C 134.5 Quaternary C3-Cl

Diagnostic:

Significant

upfield shift

compared to

unsubstituted C3

(134 vs 145

ppm) due to

heavy atom

effect of Cl.

C 127.0 CH C6 -

C 120.5 CH C5 -
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C 119.5 CH C4 -

C 110.5 CH C7 -

Mass Spectrometry (MS)
Ionization: ESI+ or EI

Molecular Ion (

): 152.0 (100%), 154.0 (33%).[1]

Interpretation: The characteristic 3:1 intensity ratio confirms the presence of a single

Chlorine atom (

Cl /

Cl).

Fragmentation (EI):

117 (

): Loss of Cl radical.[1]

90 (

): Subsequent loss of HCN/N

from the ring.[1]

Infrared Spectroscopy (IR)
Medium: KBr Pellet or ATR

3100–3400 cm

: Broad, medium intensity (N-H stretch).[1] Absence of this band suggests N-substitution.[1]

1620 cm
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: C=N stretch (Indazole ring).[1]

740–750 cm

: C-Cl stretch (often obscured by aromatic out-of-plane bending, but distinct in fingerprint).[1]

Part 3: Characterization of 2-Substituted-2H-
Indazoles
If your "2-chloro" compound refers to a 2H-indazole scaffold (e.g., 2-(4-chlorophenyl)-2H-

indazole), the spectral signature is distinctively different due to the fixed quinonoid structure.[1]

Diagnostic Marker: The H3 Singlet
In 2-substituted indazoles, the proton at position 3 (H3) becomes a highly diagnostic singlet.

Feature 1H-Indazole (Benzenoid) 2H-Indazole (Quinonoid)

H3 Signal 8.0 - 8.1 ppm 8.3 - 8.8 ppm (Deshielded)

UV-Vis (

)
~250-260 nm

~290-310 nm (Red-shifted due

to extended conjugation)

C3 Shift ~134 ppm ~120-125 ppm

Data for 2-(4-chlorophenyl)-2H-indazole (Representative Drug Scaffold):

H NMR (CDCl

):

8.37 (s, 1H, H3), 7.85 (d, 2H, Ar-H), 7.77 (d, 1H, H7), 7.50 (d, 2H, Ar-H), 7.33 (t, 1H), 7.12 (t,
1H).

C NMR:

122.1 (C3), 150.0 (C7a).[1] Note the C3 shift is significantly different from the 3-chloro
derivative.[1]
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Part 4: Experimental Protocols
Protocol A: Synthesis of 3-Chloro-1H-indazole
(Standard)
This protocol ensures the chlorination occurs at C3, avoiding N-chlorination instability.[1]

Reagents: 1H-Indazole (1.0 eq), Sodium Hypochlorite (NaOCl) or

-Chlorosuccinimide (NCS).[1]

Solvent: Acetonitrile (ACN) or NaOH (aq).[1]

Procedure:

Dissolve 1H-indazole in ACN.[1]

Add NCS (1.1 eq) portion-wise at room temperature.[1]

Heat to 60°C for 4 hours.

Workup: Dilute with water, filter the precipitate.

Purification: Recrystallization from ethanol/water.[1]

Validation: Check for disappearance of H3 singlet (

8.0) in NMR.[1][3][4][5][6]

Protocol B: Differentiating N-Cl vs C-Cl (Chemical Test)
If you suspect you have the unstable

-chloro-indazole (2-chloro-2H-indazole):

KI Starch Test:

-halo compounds act as oxidants.[1]

Dissolve a small amount of sample in ethanol.[1]
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Add aqueous Potassium Iodide (KI) and starch solution.[1]

Positive Result: Immediate blue/black color (release of I

) indicates N-Cl bond.[1]

Negative Result: No color change indicates C-Cl bond (3-chloro-1H-indazole is stable and

non-oxidizing).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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